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Compound of Interest

Compound Name:
3,5-Dibromopyridine-4-carboxylic

acid

Cat. No.: B083429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-
Dibromopyridine-4-carboxylic acid (Molecular Formula: C₆H₃Br₂NO₂, Molecular Weight:

280.90 g/mol ). Due to the limited availability of published experimental spectra for this specific

compound, this document presents predicted data based on established spectroscopic

principles and data from analogous structures. The information herein serves as a valuable

resource for substance identification, characterization, and quality control in research and

development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) for 3,5-Dibromopyridine-4-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b083429?utm_src=pdf-interest
https://www.benchchem.com/product/b083429?utm_src=pdf-body
https://www.benchchem.com/product/b083429?utm_src=pdf-body
https://www.benchchem.com/product/b083429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.5 - 14.5 Broad Singlet 1H
Carboxylic Acid (-
COOH)

| ~8.80 | Singlet | 2H | H-2, H-6 |

Note: The chemical shift of the acidic proton is highly dependent on solvent and concentration.

[1]

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment

~165.0 Carboxylic Acid Carbon (-COOH)

~152.0 C-2, C-6

~145.0 C-4

| ~122.0 | C-3, C-5 |

Note: Predictions are based on substituent effects on the pyridine ring.

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong
O-H stretch (Carboxylic Acid

dimer)

~3100 Weak-Medium Aromatic C-H stretch

1710 - 1680 Strong
C=O stretch (Carboxylic Acid,

conjugated)

1600 - 1550 Medium C=C and C=N ring stretching

1320 - 1210 Medium C-O stretch

950 - 900 Broad, Medium O-H out-of-plane bend

~750 Strong C-Br stretch

Note: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1]

[2][3][4][5]

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Value Relative Abundance Assignment

283 ~100%
[M+4]⁺ (contains ²H, ¹³C, ⁸¹Br,

⁸¹Br)

281 ~100% [M+2]⁺ (contains ⁷⁹Br, ⁸¹Br)

279 ~50% [M]⁺ (contains ⁷⁹Br, ⁷⁹Br)

264/262/260 Variable [M - OH]⁺

236/234/232 Variable [M - COOH]⁺

Note: The characteristic 1:2:1 isotopic pattern for the molecular ion peak is a definitive indicator

of the presence of two bromine atoms.[6][7] Aromatic carboxylic acids typically show prominent

molecular ion peaks and fragments corresponding to the loss of -OH and -COOH groups.[8][9]

Experimental Protocols
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The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromopyridine-4-carboxylic
acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended due to the compound's expected solubility and to observe the exchangeable

carboxylic acid proton.

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set a spectral width of approximately 16 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm.

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Calibrate the spectrum using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, solid sample directly onto the ATR crystal.
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Ensure firm and even contact between the sample and the crystal using the pressure

clamp. This method is fast and requires minimal sample preparation.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the mixture in a pellet die under high pressure to form a transparent or translucent

pellet.

Acquisition:

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

Scan over a range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or

Electron Impact (EI) source is suitable. ESI is often preferred for polar molecules like

carboxylic acids.

Sample Preparation (ESI):

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or

acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Infuse the solution directly into the ESI source.

Acquisition (ESI):

Operate in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions,

respectively.
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Scan a mass range appropriate to the molecular weight (e.g., m/z 50-500).

The presence of the characteristic isotopic cluster around m/z 279/281/283 will confirm the

molecular ion.

Acquisition (EI):

Introduce the solid sample via a direct insertion probe.

Heat the probe to volatilize the sample into the ion source.

Use a standard electron energy of 70 eV. This "hard" ionization technique will likely

produce significant fragmentation, which can be useful for structural elucidation.[9]

Workflow Visualizations
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: Workflow for Spectroscopic Analysis of 3,5-Dibromopyridine-4-carboxylic Acid.
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Caption: Key Spectroscopic Features for Structural Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083429#3-5-dibromopyridine-4-carboxylic-acid-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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